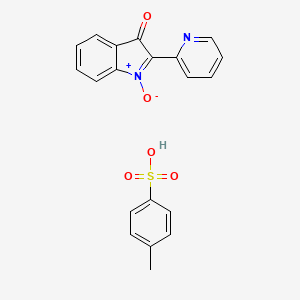

2,2'-Pyridylisatogen tosylate

Descripción general

Descripción

El compuesto “PIT” se refiere a un método conocido como el método de Temperatura de Inversión de Fase (PIT), ampliamente utilizado en la preparación de nanoemulsiones. Las nanoemulsiones son dispersiones líquido-líquido cinéticamente estables con tamaños de gota del orden de 100 nanómetros. El método PIT aprovecha las propiedades fisicoquímicas intrínsecas de los surfactantes, co-surfactantes y excipientes para formar nanoemulsiones con tamaño mínimo e índice de polidispersidad bajo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El método PIT implica el uso de surfactantes no iónicos que experimentan inversión de fase a temperaturas específicas. A temperaturas relativamente bajas, los grupos de cabeza de los surfactantes están altamente hidratados, favoreciendo la formación de emulsiones aceite-en-agua (o/w). A medida que aumenta la temperatura, la hidratación de los grupos de cabeza disminuye, lo que lleva a la formación de emulsiones agua-en-aceite (w/o). La temperatura de inversión de fase es el punto en el que cambia el tipo de emulsión .

Métodos de Producción Industrial: En entornos industriales, el método PIT es preferido debido a sus bajos requisitos energéticos y su facilidad de implementación. El proceso generalmente implica calentar la mezcla de aceite, agua y surfactante a la temperatura de inversión de fase, seguido de un enfriamiento rápido para estabilizar la nanoemulsión. Este método se utiliza ampliamente en las industrias farmacéutica, alimentaria, cosmética y agroquímica .

Análisis De Reacciones Químicas

Tipos de Reacciones: El método PIT en sí no implica reacciones químicas, sino cambios físicos en el sistema de emulsión. Las nanoemulsiones preparadas mediante el método PIT pueden sufrir diversas reacciones químicas dependiendo de los compuestos encapsulados. Estas reacciones incluyen reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la preparación de nanoemulsiones incluyen surfactantes no iónicos como los éteres alquílicos de polietilenglicol y los ésteres de sorbitán. Las condiciones de reacción normalmente implican controlar la temperatura y la concentración de surfactantes para lograr el tipo de emulsión deseado .

Principales Productos Formados: Los principales productos formados utilizando el método PIT son nanoemulsiones estables con tamaños de gota menores a 100 nanómetros. Estas nanoemulsiones pueden encapsular diversos ingredientes activos, mejorando su estabilidad, biodisponibilidad y propiedades de liberación controlada .

Aplicaciones Científicas De Investigación

Química: En química, las nanoemulsiones preparadas mediante el método PIT se utilizan como medios de reacción para diversos procesos químicos. Su alta superficie y estabilidad las hacen ideales para la catálisis y otras reacciones dependientes de la superficie .

Biología: En la investigación biológica, las nanoemulsiones se utilizan para la administración de fármacos y la terapia génica. Su pequeño tamaño permite una captación celular eficiente, lo que las convierte en portadoras adecuadas para agentes terapéuticos .

Medicina: En medicina, las nanoemulsiones se utilizan para mejorar la solubilidad y la biodisponibilidad de los fármacos de baja solubilidad en agua. También se utilizan en la formulación de vacunas y sistemas de administración de fármacos dirigidos .

Industria: En la industria alimentaria, las nanoemulsiones se utilizan para encapsular sabores, vitaminas y antioxidantes, mejorando su estabilidad y biodisponibilidad. En la industria cosmética, se utilizan en la formulación de cremas, lociones y otros productos de cuidado personal .

Mecanismo De Acción

El mecanismo de acción de las nanoemulsiones preparadas mediante el método PIT implica la formación de gotitas estables con alta superficie. Estas gotitas pueden encapsular ingredientes activos, protegiéndolos de la degradación y mejorando su biodisponibilidad. El pequeño tamaño de las gotitas permite una captación celular eficiente y una administración dirigida de agentes terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares: Los compuestos similares a las nanoemulsiones preparadas mediante el método PIT incluyen microemulsiones y liposomas. Las microemulsiones son sistemas termodinámicamente estables con tamaños de gota típicamente en el rango de 10-100 nanómetros. Los liposomas son vesículas esféricas con una bicapa de fosfolípidos, que se utilizan para la administración de fármacos y otras aplicaciones .

Singularidad: La singularidad de las nanoemulsiones preparadas mediante el método PIT radica en sus bajos requisitos energéticos y su facilidad de preparación. A diferencia de las microemulsiones, que requieren altas concentraciones de surfactantes, las nanoemulsiones se pueden preparar con concentraciones de surfactantes relativamente bajas. Además, el método PIT permite la formación de nanoemulsiones con tamaño mínimo e índice de polidispersidad bajo, lo que mejora su estabilidad y biodisponibilidad .

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPTYEXNPWSTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.